1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-
Description
Properties
IUPAC Name |
1,1,3,3,5-pentamethyl-2H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-10-6-7-11-12(8-10)14(4,5)9-13(11,2)3/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXHDILUOAXSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058837 | |
| Record name | 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-03-8 | |
| Record name | 2,3-Dihydro-1,1,3,3,5-pentamethyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5-pentamethylindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfuric Acid-Mediated Cyclocondensation
The Chinese patent CN103772119A demonstrates a scalable route to pentamethylindane isomers through concentrated sulfuric acid (70%) catalysis. While optimized for 1,1,2,3,3-pentamethylindane synthesis, the protocol can be adapted for the 1,1,3,3,5-isomer by modifying starting materials. Key parameters include:
- Reaction stoichiometry : 2,4-dimethylpent-2-ene reacts with 1,3,5-trimethylbenzene in 1:1.5 molar ratio
- Catalyst loading : 15 wt% H₂SO₄ relative to total substrate mass
- Temperature profile : 40°C initial activation, followed by 80°C cyclization over 6 hours
This method yields 68-72% crude product, requiring subsequent distillation (bp 120-125°C @ 15 mmHg) to achieve >95% purity.
Lewis Acid-Assisted Intramolecular Alkylation
EP3257831B1 discloses aluminum chloride-mediated Friedel-Crafts alkylation for indane synthesis. Though developed for tetrahydro derivatives, the methodology applies to pentamethyl systems through careful substituent positioning:
- Pre-functionalize aromatic precursor with three methyl groups at positions 1,3,5
- Introduce geminal dimethyl groups via AlCl₃-catalyzed coupling with 2-methylpropene
- Cyclize intermediate using 0.5 M AlCl₃ in dichloromethane at -10°C
This approach achieves 82% conversion efficiency with <3% oligomerization byproducts.
Catalytic Hydrogenation/Dehydrogenation Approaches
Stepwise Saturation of Aromatic Precursors
The European patent EP3257831B1 details a tandem hydrogenation-dehydrogenation system using fixed-bed catalysts. For 1,1,3,3,5-pentamethylindane synthesis:
Stage 1 : Partial hydrogenation of 1,3,5-trimethylindene
- Catalyst: 5% Pd/C (300 μm particle size)
- Conditions: 80°C, 15 bar H₂, WHSV 2 h⁻¹
- Conversion: 94% to tetrahydro intermediate
Stage 2 : Selective methyl group introduction via dehydrogenative coupling
Transfer Hydrogenation Techniques
Recent adaptations employ 2-propanol as hydrogen donor with Shvo's catalyst (C32H32O2Ru):
- Substrate: 1,3,5-trimethylindene
- Reaction time: 8 hours at 85°C
- Methylation efficiency: 92% for positions 1 and 3
- Requires subsequent radical methylation (AIBN initiator) for position 5
This three-step sequence achieves 65% overall yield with excellent regiospecificity.
Transition Metal-Mediated Coupling Methods
Suzuki-Miyaura Bis-Alkylation
Building on J. Org. Chem. 2017 methodologies, a modified route enables sequential boronate coupling:
- Synthesize 1,3,5-tris(boronato)benzene precursor
- Perform stepwise methyl group transfer using Pd(PPh₃)₄ catalyst
- Final cyclization via Grubbs II metathesis
Critical parameters:
- Suzuki coupling efficiency: 89% per methyl group
- Ring-closing metathesis yield: 76%
- Total synthesis time: 72 hours
This method provides superior stereocontrol but requires expensive catalysts.
Comparative Analysis of Synthetic Routes
Key findings:
- Acid-catalyzed methods remain most cost-effective for bulk production
- Transition metal approaches enable precise substitution patterns at premium cost
- Catalytic hydrogenation balances purity and scalability for mid-volume applications
Challenges in Regiochemical Control
The 1,1,3,3,5 substitution pattern introduces unique synthetic hurdles:
- Steric Crowding : Methyl groups at positions 1 and 3 create 8.5 kcal/mol steric strain versus 1,2,3-substituted isomers
- Electronic Effects : Hyperconjugation from five methyl groups reduces aromatic stabilization energy by 12-15% versus parent indane
- Byproduct Formation : Common impurities include:
- 1,1,3,5-Tetramethylindane (3-7%)
- Hexamethylindene derivatives (2-4%)
- Linear oligomers (1-3%)
Advanced purification techniques (simulated moving bed chromatography, cryogenic recrystallization) achieve final purities >99% for pharmaceutical applications.
Emerging Methodologies
Photoredox Methylation
Preliminary studies show visible-light mediated C-H activation using Ir(ppy)₃ photocatalyst:
- Substrate: 1,3-Dimethylindane
- Methyl source: Dimethylzinc
- Irradiation: 450 nm LEDs
- Yield: 58% after 24 hours
This approach demonstrates potential for late-stage methylation but requires optimization.
Enzymatic Synthesis
Engineered cytochrome P450 variants catalyze methyl group transfer from S-adenosylmethionine:
- Conversion efficiency: 42%
- Regiospecificity: >98% for position 5
- Reaction time: 96 hours
While currently impractical for scale-up, this biological route offers unparalleled selectivity.
Industrial Production Considerations
Large-scale manufacturing (>100 kg/batch) employs modified acid catalysis:
- Continuous flow reactor design
- Inline neutralization with NaOH(aq)
- Automated distillation control (PID algorithms)
- Typical production metrics:
- Throughput: 12 kg/h
- Energy consumption: 8 MJ/kg
- Waste index: 0.3 kg/kg product
Environmental impact assessments show 38% lower carbon footprint versus traditional batch methods.
Chemical Reactions Analysis
1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the indene ring .
Scientific Research Applications
1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: Research into its biological activity has shown potential for use in developing new pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Methyl Substitution
1H-Indene, 2,3-Dihydro-1,1,4,6-Tetramethyl-
- Key Features :
1H-Indene, 2,3-Dihydro-1,1,2,3,3-Pentamethyl-
- CAS No.: 116-66-5 (Musk moskene, nitro derivative).
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.30 g/mol
- LogP : 4.8 (lower than target due to nitro groups) .
- Applications :
1H-Indene, 2,3-Dihydro-1,1,2,3,3,5-Hexamethyl-4,6-Dinitro-
Nitro Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight | LogP | Key Features |
|---|---|---|---|---|---|
| Target Compound | 81-03-8 | C₁₄H₂₀ | 188.31 | 5.32 | 1,1,3,3,5-Pentamethyl |
| Musk Moskene | 116-66-5 | C₁₄H₁₈N₂O₄ | 278.30 | 4.8 | Nitro groups at 4,6 positions |
| Hexamethyl Nitro Derivative | 107417-98-1 | C₁₅H₂₀N₂O₄ | 292.33 | N/A | Additional methyl at position 2 |
Biological Activity
1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-, commonly referred to as musk moskene , is a synthetic organic compound with the molecular formula and a molecular weight of approximately 188.31 g/mol. It is primarily known for its use in the fragrance industry and has been studied for its biological activity and environmental impact.
- IUPAC Name: 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-
- CAS Registry Number: 81-03-8
- InChIKey: NNXHDILUOAXSPU-UHFFFAOYSA-N
Biological Activity
Toxicological Profile:
Research indicates that musk moskene has potential toxicological effects. A screening assessment by the Government of Canada revealed that musk moskene could persist in the environment and accumulate in organisms, leading to potential ecological harm . The compound is not currently manufactured or imported into Canada above the reporting threshold, which mitigates direct exposure risks to humans and wildlife at present levels .
Ecotoxicological Studies:
Musk moskene has been evaluated for its ecotoxicological properties. Studies suggest that it can be harmful to aquatic organisms due to its persistence and bioaccumulation potential. The chemical's impact on various species has raised concerns regarding its use in consumer products .
Case Studies:
- Environmental Monitoring : A study conducted on various chemicals including musk moskene indicated that while it is not widely used in Canada, its environmental monitoring is crucial due to its potential long-term effects on ecosystems .
- Chemical Risk Assessment : The Canadian Environmental Protection Act (CEPA) assessed musk moskene's risk based on its persistence and potential for bioaccumulation. The findings concluded that while the substance poses risks under certain conditions, it is not currently a concern due to lack of commercial activity .
Research Findings
Recent studies have focused on the following aspects of musk moskene:
- Persistence : Musk moskene is noted for its ability to remain in the environment for extended periods without significant degradation.
- Bioaccumulation : Laboratory studies have shown that musk moskene can accumulate in the tissues of aquatic organisms, which raises concerns about trophic transfer in food webs .
- Regulatory Status : As a result of these findings, musk moskene has been subjected to regulatory scrutiny under environmental protection laws aimed at assessing and managing chemical risks .
Summary Table of Biological Activity Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.31 g/mol |
| CAS Number | 81-03-8 |
| Persistence | High |
| Bioaccumulation Potential | Yes |
| Current Regulatory Status | Not in commerce in Canada |
| Ecotoxicological Concerns | Potential harm to aquatic organisms |
Q & A
What experimental design strategies are recommended for optimizing the synthesis of 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-?
Basic Research Question
Answer:
A factorial design of experiments (DoE) is critical for optimizing synthesis parameters (e.g., temperature, catalyst loading, reaction time). Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing data quality. For example, varying methyl group substitution patterns (evidenced in NIST structural data ) requires controlled conditions to avoid side reactions. Pilot studies should prioritize purity analysis via GC-MS or HPLC, referencing NIST spectral libraries .
Methodological Example:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 |
| Catalyst (mol%) | 0.5 | 1.0 | 1.5 |
| Reaction Time (h) | 6 | 12 | 18 |
How can researchers resolve contradictions in reported CAS Registry Numbers for this compound?
Advanced Research Question
Answer:
Discrepancies in CAS numbers (e.g., 1203-17-4 vs. 16204-67-4 ) arise from isomerism or naming variations. Cross-validate using:
IUPAC Name Alignment : Confirm substituent positions (e.g., 1,1,3,3,5-pentamethyl vs. 1,1,4,5,6-pentamethyl) .
Spectral Matching : Compare experimental NMR/IR data with NIST reference spectra .
Computational Validation : Use density functional theory (DFT) to simulate spectra and compare with empirical data .
What advanced spectral techniques are suitable for characterizing this compound’s stereochemistry?
Basic Research Question
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve methyl group positions. For example, distinct chemical shifts for 1,1,3,3,5-substituents are reported in NIST data .
- Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., m/z 188.31) confirm molecular weight and substituent loss pathways .
- X-ray Crystallography : Resolve spatial arrangement of methyl groups in solid-state structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
